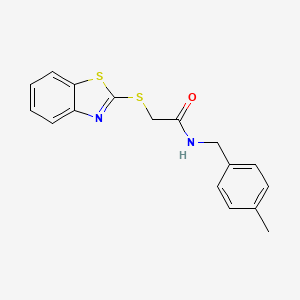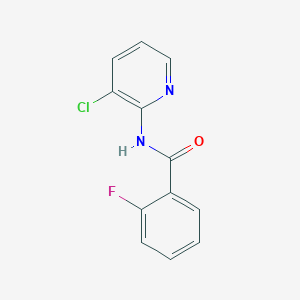
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, commonly known as CPO or 2-Fluoro-N-(3-chloro-2-pyridinyl)benzamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. In
科学的研究の応用
CPO has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy. N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors such as CPO have been shown to be effective in the treatment of cancer, particularly in combination with other chemotherapeutic agents. CPO has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用機序
CPO works by inhibiting the activity of the enzyme N-(3-chloro-2-pyridinyl)-2-fluorobenzamide, which plays a critical role in DNA repair mechanisms. When DNA is damaged, this compound is activated and helps to repair the damage. However, in cancer cells, this compound is overactivated, which leads to increased DNA repair and cell survival. By inhibiting this compound, CPO can prevent the repair of damaged DNA, leading to cell death.
Biochemical and Physiological Effects:
CPO has been shown to have a number of biochemical and physiological effects. In cancer cells, CPO can induce DNA damage and cell death. In addition, CPO has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. CPO has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of CPO is its high potency as a N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitor. This makes it a useful tool for studying the role of this compound in DNA repair mechanisms and for investigating the potential therapeutic applications of this compound inhibitors. However, one limitation of CPO is its relatively short half-life, which may limit its effectiveness in vivo.
将来の方向性
There are a number of future directions for research on CPO. One area of research is the development of more potent and selective N-(3-chloro-2-pyridinyl)-2-fluorobenzamide inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound inhibitors in combination with other chemotherapeutic agents. In addition, there is growing interest in the use of this compound inhibitors in the treatment of neurodegenerative diseases. Further research is needed to investigate the potential of CPO and other this compound inhibitors in this area.
合成法
The synthesis of CPO involves the reaction of 2-fluorobenzoyl chloride with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain pure CPO.
特性
IUPAC Name |
N-(3-chloropyridin-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-5-3-7-15-11(9)16-12(17)8-4-1-2-6-10(8)14/h1-7H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWQXPTQBBXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5700135.png)
![3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5700137.png)
![3,4-dimethyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5700140.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-bromobenzoyl)oxime]](/img/structure/B5700152.png)
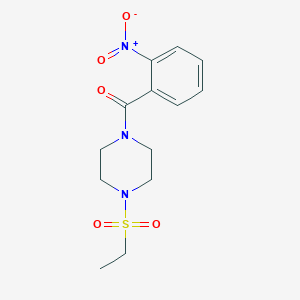
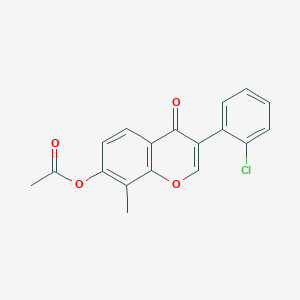
![7-[(2-bromobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5700178.png)

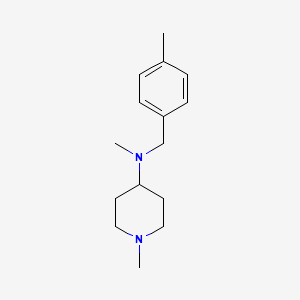
![4-{5-[2-(4-chlorophenyl)-2-cyanovinyl]-2-furyl}benzoic acid](/img/structure/B5700188.png)
![N-[5-acetyl-2-(4-chlorophenyl)-6-methyl-4-pyrimidinyl]propanamide](/img/structure/B5700196.png)
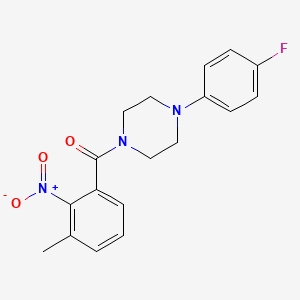
phosphinic acid](/img/structure/B5700205.png)
